molecular formula C12H12O3 B2662958 4-Benzoyl-5-methyldihydrofuran-2(3H)-one CAS No. 101563-78-4

4-Benzoyl-5-methyldihydrofuran-2(3H)-one

Cat. No.: B2662958
CAS No.: 101563-78-4
M. Wt: 204.225
InChI Key: VIPSLPMDEOPEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-5-methyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans. This compound is characterized by a furan ring that is partially saturated and substituted with a benzoyl group at the 4-position and a methyl group at the 5-position. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-Benzoyl-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

4-Benzoyl-5-methyldihydrofuran-2(3H)-one is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-5-methyldihydrofuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-5-methylfuran-2(3H)-one and benzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.

    Acylation Reaction: The benzoyl chloride reacts with the hydroxyl group of 4-hydroxy-5-methylfuran-2(3H)-one to form the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the furan ring to a fully saturated ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-Benzoyl-5-methyldihydrofuran-2(3H)-one involves its interaction with molecular targets and pathways within biological systems. The benzoyl group and the furan ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoyl group and a partially saturated furan ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-benzoyl-5-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8-10(7-11(13)15-8)12(14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPSLPMDEOPEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)O1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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